Bienvenue dans la boutique en ligne BenchChem!

MAZ51

VEGFR-3 VEGFR-2 Kinase Selectivity

MAZ51 is a uniquely selective VEGFR-3 (Flt-4) tyrosine kinase inhibitor, providing ~180-fold selectivity over VEGFR-2—critical for dissecting VEGFR-3-specific signaling in lymphangiogenesis and metastasis without confounding VEGFR-2 blockade. In glioblastoma research, MAZ51 uniquely induces G2/M arrest and cytoskeletal changes via RhoA/Akt/GSK3β pathways, independent of VEGFR-3 inhibition. Its validated anti-proliferative activity in PC-3 cells (IC50 2.7 μM) and in vivo tumor suppression make it the definitive reference compound for CRPC and benchmarking novel VEGFR-3 inhibitors. Substituting with pan-VEGFR or narrower-selectivity agents cannot replicate MAZ51's context-dependent pharmacology.

Molecular Formula C21H18N2O
Molecular Weight 314.4 g/mol
CAS No. 163655-37-6
Cat. No. B560416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAZ51
CAS163655-37-6
SynonymsMAZ51;  3-[[4-(Dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro-2H-indol-2-one; 
Molecular FormulaC21H18N2O
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O
InChIInChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)
InChIKeyVFCXONOPGCDDBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
StorageRoom Temperature

MAZ51 (CAS 163655-37-6): A Selective VEGFR-3 Tyrosine Kinase Inhibitor for Cancer and Lymphangiogenesis Research


MAZ51 (3-(4-dimethylamino-naphthelen-1-ylmethylene)-1,3-dihydroindol-2-one) is an indolinone-based small molecule that functions as a selective and ATP-competitive inhibitor of vascular endothelial growth factor receptor 3 (VEGFR-3, also known as Flt-4) tyrosine kinase [1]. It is primarily employed as a research tool to dissect VEGFR-3-mediated signaling pathways in lymphangiogenesis, tumor progression, and metastasis, and to investigate the receptor's role in various cancer models [2].

Why MAZ51 Cannot Be Substituted with Other VEGFR-3 or Pan-VEGFR Inhibitors


Substituting MAZ51 with another VEGFR-3 inhibitor or a pan-VEGFR inhibitor introduces significant experimental variability due to key differences in target selectivity and off-target profiles. For example, MAZ51 exhibits a unique selectivity window, preferentially inhibiting VEGFR-3 (IC50 25 nM for VEGF-C-induced activation) over VEGFR-2 (IC50 4.5 μM), representing an approximately 180-fold selectivity . In contrast, newer VEGFR-3 inhibitors like SAR131675 offer higher absolute potency but a narrower selectivity window (~10-fold over VEGFR-2) , while pan-VEGFR inhibitors like fruquintinib and tivozanib potently inhibit VEGFR-1/2/3 with little discrimination [1]. Furthermore, MAZ51 has been shown to exert anti-proliferative effects in glioma cells via a mechanism that is independent of VEGFR-3 phosphorylation, involving RhoA and Akt/GSK3β pathways [2]. This complex, context-dependent pharmacology means that replacing MAZ51 with a 'cleaner' VEGFR-3 inhibitor or a 'broader' VEGFR inhibitor will not recapitulate its biological effects and can lead to divergent experimental outcomes, particularly in neurological cancer models.

Quantitative Evidence Guide for Differentiating MAZ51 from Alternative VEGFR-3 Inhibitors


VEGFR-3 vs. VEGFR-2 Selectivity Profile

MAZ51 demonstrates a distinct selectivity profile compared to more modern VEGFR-3 inhibitors. While MAZ51 inhibits VEGF-C-induced VEGFR-3 activation with an IC50 of 25 nM, it is significantly less potent against VEGFR-2 (IC50 = 4.5 μM), yielding a selectivity ratio of 180:1 for VEGFR-3 over VEGFR-2 . This is in stark contrast to SAR131675, which exhibits a VEGFR-3 IC50 of 23 nM and a VEGFR-2 IC50 of 230 nM, a ~10-fold selectivity .

VEGFR-3 VEGFR-2 Kinase Selectivity Tyrosine Kinase Inhibitor

Inhibition of Prostate Cancer Cell Proliferation

In the androgen-independent prostate cancer cell line PC-3, MAZ51 inhibited cell proliferation with an IC50 of 2.7 μM. This effect was comparable to that achieved with VEGFR-3 siRNA knockdown, confirming on-target activity [1]. This is a more modest potency compared to the sub-nanomolar IC50 values reported for pan-VEGFR inhibitors like fruquintinib or tivozanib in kinase assays, but it provides a valuable benchmark for cellular efficacy in this specific cancer model [2].

Prostate Cancer Cell Proliferation PC-3 Cells VEGFR-3

In Vivo Tumor Growth Suppression in Rat Mammary Carcinoma Model

In an in vivo setting, daily intraperitoneal (i.p.) administration of MAZ51 at 8 mg/kg for 15 days significantly suppressed the growth of MT450 rat mammary carcinoma tumors compared to solvent-treated controls [1]. While more potent VEGFR inhibitors like cediranib may be administered orally and show efficacy at lower doses (e.g., 3-18 mg/kg in some models), this study establishes MAZ51's in vivo efficacy and provides a validated dosing regimen for animal studies .

Mammary Carcinoma In Vivo Tumor Growth Rat Model

VEGFR-3-Independent Anti-Proliferative Effects in Glioma Cells

MAZ51 induces G2/M cell cycle arrest and morphological changes in rat C6 and human U251MG glioma cells via a mechanism that is independent of VEGFR-3 phosphorylation inhibition. This was demonstrated by the fact that MAZ51's effects persisted even after VEGFR-3 was silenced with siRNA [1]. This VEGFR-3-independent activity, mediated through RhoA and Akt/GSK3β pathways, is a unique feature not observed with newer, more selective VEGFR-3 inhibitors like SAR131675, which are designed for target specificity .

Glioma Cell Cycle Arrest RhoA Akt/GSK3β

Inhibition of Human Dermal Microvascular Endothelial Cell (HDMEC) Proliferation

MAZ51 potently inhibits the proliferation of human dermal microvascular endothelial cells (HDMECs) with an IC50 of less than 1 μM [1]. This is a more potent effect than what is observed in some tumor cell lines (e.g., PC-3 cells, IC50 = 2.7 μM), suggesting a greater sensitivity of endothelial cells to VEGFR-3 inhibition. In contrast, SAR131675, a more selective VEGFR-3 inhibitor, shows an IC50 of ~20 nM for inhibiting lymphatic cell proliferation, reflecting its higher potency in specific endothelial contexts [2].

Angiogenesis Endothelial Cells HDMEC Proliferation

Optimal Research Applications for MAZ51 Based on Empirical Evidence


Investigating VEGFR-3 Signaling in Castration-Resistant Prostate Cancer (CRPC)

MAZ51 is an ideal tool for studying VEGFR-3's role in androgen-independent prostate cancer progression. Its validated anti-proliferative activity in PC-3 cells (IC50 = 2.7 μM) and its ability to block tumor growth in a xenograft model provide a strong foundation for mechanistic studies and preclinical therapeutic evaluation in CRPC [1].

Elucidating VEGFR-3-Independent Mechanisms in Glioblastoma

MAZ51 is uniquely suited for glioblastoma research due to its demonstrated ability to induce G2/M arrest and cytoskeletal changes via RhoA/Akt/GSK3β pathways, independent of VEGFR-3 inhibition. This makes it a valuable probe for studying alternative anti-glioma mechanisms and overcoming resistance to VEGFR-targeted therapies [2].

Validating VEGFR-3 as a Target in Lymphangiogenesis and Metastasis Models

MAZ51's selective inhibition of VEGFR-3 (IC50 25 nM) over VEGFR-2 (IC50 4.5 μM) makes it a useful agent for in vitro and in vivo studies aimed at dissecting VEGFR-3-specific contributions to lymphangiogenesis and metastatic spread, particularly in models where VEGFR-2 inhibition would confound results .

Comparative Studies with Next-Generation VEGFR-3 Inhibitors

MAZ51 serves as an essential reference compound for benchmarking the activity of newer VEGFR-3 inhibitors like SAR131675. Its distinct selectivity profile (180-fold vs. 10-fold for VEGFR-3 over VEGFR-2) and complex, context-dependent pharmacology make it a valuable comparator for understanding the therapeutic window and potential off-target effects of more modern agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAZ51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.